molecular formula C7H4Br2F2O2 B1448863 3,5-Dibromo-4-(difluoromethoxy)phenol CAS No. 1807180-19-3

3,5-Dibromo-4-(difluoromethoxy)phenol

Cat. No.: B1448863
CAS No.: 1807180-19-3
M. Wt: 317.91 g/mol
InChI Key: CSDIUXWVIUQIKU-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-(difluoromethoxy)phenol (CAS 1807180-19-3) is a brominated phenolic compound characterized by two bromine atoms at the 3- and 5-positions and a difluoromethoxy group at the 4-position of the aromatic ring . The difluoromethoxy substituent introduces strong electron-withdrawing effects, influencing the compound’s acidity, solubility, and reactivity. Its structural features are critical for interactions with biological targets, such as enzymes or receptors, and for modulating physicochemical properties like thermal stability and lipophilicity.

Properties

CAS No.

1807180-19-3

Molecular Formula

C7H4Br2F2O2

Molecular Weight

317.91 g/mol

IUPAC Name

3,5-dibromo-4-(difluoromethoxy)phenol

InChI

InChI=1S/C7H4Br2F2O2/c8-4-1-3(12)2-5(9)6(4)13-7(10)11/h1-2,7,12H

InChI Key

CSDIUXWVIUQIKU-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Br)OC(F)F)Br)O

Canonical SMILES

C1=C(C=C(C(=C1Br)OC(F)F)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Bromophenols with Alkoxy/Aminoalkoxy Groups

(a) 3,5-Dibromo-4-(2-(diethylamino)ethoxy)benzaldehyde (Compound 11l)
  • Structure: Differs by replacing the difluoromethoxy group with a 2-(diethylamino)ethoxy chain.
  • Synthesis: Synthesized via phenol alkylation of 3,5-dibromo-4-hydroxybenzaldehyde with 2-chloro-N,N-diethylethan-1-amine hydrochloride, yielding 30.6% .
  • Properties: The aminoethoxy group enhances solubility in polar solvents and introduces basicity (pKa ~8–9). NMR data (¹H: δ 9.84 ppm for aldehyde; ¹³C: δ 188.4 ppm) indicate strong electronic effects from the bromine and alkoxy groups .
  • Applications : Explored as a hybrid allosteric modulator of M1 muscarinic receptors, enhancing acetylcholine efficacy .
(b) 5-[3,5-Dibromo-4-(2-oxazolidinyl)methoxyphenyl]-2-oxazolidinone (Fistularin-112)
  • Structure : Features a 2-oxazolidinylmethoxy group instead of difluoromethoxy.
  • Properties : Cytotoxic activity against cancer cell lines due to bromine-mediated DNA intercalation or tubulin inhibition .

Brominated Aromatic Compounds with Fluorinated Substituents

(a) 4-Bromo-3,5-difluorophenol (CAS 130191-91-2)
  • Structure : Replaces the difluoromethoxy group with fluorine atoms at positions 3 and 3.
  • Properties : Higher acidity (pKa ~7–8) due to fluorine’s electron-withdrawing effects. Reduced steric bulk compared to difluoromethoxy .
  • Applications : Used as a precursor in agrochemical synthesis.
(b) JG-03-14 (3,5-Dibromo-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid ethyl ester)
  • Structure : Pyrrole core with dibromo and dimethoxyphenyl substituents.
  • Properties: Exhibits anti-tubulin activity via binding near the colchicine site. The dimethoxyphenyl group occupies a distinct spatial region compared to difluoromethoxy in phenolic analogs .

Tetrabromobisphenol A (TBBPA) Derivatives

  • Structure : Features two 3,5-dibromo-4-hydroxyphenyl groups linked by an isopropylidene bridge.
  • Properties : Widely used as flame retardants. Higher bromine content (4 Br atoms) enhances thermal stability but raises environmental persistence concerns .
  • Comparison: Unlike TBBPA, 3,5-Dibromo-4-(difluoromethoxy)phenol lacks the bisphenol backbone, reducing estrogenic activity risks but offering fewer sites for polymer incorporation.

Data Tables

Research Findings and Key Insights

  • Electronic Effects: The difluoromethoxy group in 3,5-Dibromo-4-(difluoromethoxy)phenol provides stronger electron-withdrawing effects compared to alkoxy or aminoalkoxy groups, influencing its acidity and reactivity in substitution reactions.
  • Environmental Impact: Unlike TBBPA derivatives, 3,5-Dibromo-4-(difluoromethoxy)phenol lacks evidence of environmental persistence, but its fluorinated group warrants scrutiny for bioaccumulation risks.

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